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Compound of Interest

Compound Name: PF-06843195

Cat. No.: B8216121

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of PF-
06843195, a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha
(PI3Ka) isoform. The information presented herein is curated from primary scientific literature to
support research and development efforts in oncology and related fields.

Executive Summary

PF-06843195 is a novel small molecule inhibitor demonstrating exceptional selectivity for the
P13Ka isoform over other class | PI3K isoforms (3, §, and y) and the mammalian target of
rapamycin (mTOR). This high degree of selectivity is critical for minimizing off-target effects and
potentially improving the therapeutic index in clinical applications. This document details the
quantitative selectivity, the experimental methodologies used for its determination, and the
underlying signaling pathways.

Quantitative Selectivity Profile

The inhibitory activity of PF-06843195 has been rigorously characterized using both
biochemical and cellular assays. The data consistently highlights its potent and selective
inhibition of PI3Ka.

Biochemical Assay Data
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In biochemical kinase assays, PF-06843195 exhibits sub-nanomolar affinity for PI3Ka and a
clear selectivity margin over the PI13Kd isoform.[1]

Target Ki (nM)
PI3Ka <0.018
PI3Kd 0.28

Table 1: Biochemical Inhibition Constants (Ki) of PF-06843195.

Cellular Assay Data

The isoform-specific potency of PF-06843195 was further evaluated in a cellular context using
Ratl fibroblasts engineered to express N-terminally myristoylated forms of each PI3K class IA
isoform.[1] The compound's activity against the downstream effector pAKT was also assessed
in human breast cancer cell lines.

Target Cell Line IC50 (nM)
PI3Ka Ratl fibroblasts 18

PI3KB Ratl fibroblasts 360

PI3K& Ratl fibroblasts 160
MmTOR Ratl fibroblasts 1500

Table 2: Cellular Isoform Selectivity (IC50) of PF-06843195.

Target Cell Line IC50 (nM)
pAKT (T308) MCF7 7.8
pAKT (T308) T47D 8.7

Table 3: Inhibition of Downstream Signaling (pAKT) by PF-06843195.
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Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this
guide, based on the primary literature.

Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory constant (Ki) of PF-06843195 against purified
PI3K isoforms.

Methodology: A competitive biochemical assay was utilized to measure the affinity of PF-
06843195 for the PI3Ka and PI3Kd isoforms. The assay principle is based on the displacement
of a known fluorescently labeled ligand from the ATP-binding site of the kinase by the inhibitor.

e Enzymes: Recombinant human PI3Ka and PI3Kd were used.
e Assay Principle: A fluorescence polarization-based competition binding assay.

e Procedure:

[¢]

A reaction mixture containing the respective PI3K isoform and a fluorescently labeled
tracer was prepared in assay buffer.

Serial dilutions of PF-06843195 were added to the reaction mixture.

o

[e]

The plate was incubated to allow the binding to reach equilibrium.

o

Fluorescence polarization was measured using a suitable plate reader.

o Data Analysis: The decrease in fluorescence polarization with increasing inhibitor
concentration was used to calculate the IC50 value, which was then converted to a Ki value
using the Cheng-Prusoff equation.

Cellular Isoform Selectivity Assay

Obijective: To determine the half-maximal inhibitory concentration (IC50) of PF-06843195
against PI3K isoforms in a cellular environment.
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Methodology: Ratl fibroblasts, which do not endogenously express PI3Kd, were engineered to
stably express myristoylated (myr) and HA-tagged catalytic subunits of human PI3Ka, PI3K[3,
or PI3Kd. The myristoylation targets the catalytic subunits to the cell membrane, rendering their
activity independent of upstream receptor tyrosine kinase signaling.

o Cell Lines: Engineered Ratl fibroblast cell lines expressing myr-HA-p110a, myr-HA-p1100,
or myr-HA-p1104.

o Assay Principle: Measurement of the inhibition of phosphorylation of a downstream effector,
AKT, at serine 473 (pAKT S473) by an electrochemiluminescence-based immunoassay.

e Procedure:
o Cells were seeded in 96-well plates and allowed to adhere.
o Cells were treated with a serial dilution of PF-06843195 for a specified duration.
o Cells were lysed, and the protein concentration of the lysates was determined.

o The levels of pAKT (S473) in the cell lysates were quantified using an
electrochemiluminescence-based immunoassay Kkit.

o Data Analysis: The percentage of pAKT inhibition relative to vehicle-treated controls was
plotted against the inhibitor concentration, and the 1C50 values were determined using a
four-parameter logistic fit.

PAKT (T308) Inhibition Assay in Cancer Cell Lines

Objective: To assess the potency of PF-06843195 in inhibiting the PI3K pathway in relevant
cancer cell lines.

Methodology: A Western blot analysis was performed to measure the inhibition of AKT
phosphorylation at threonine 308 (pAKT T308) in the human breast cancer cell lines MCF7 and
T47D.

e Cell Lines: MCF7 and T47D human breast cancer cells.

e Procedure:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b8216121?utm_src=pdf-body
https://www.benchchem.com/product/b8216121?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8216121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Cells were seeded and allowed to attach.

o Cells were treated with various concentrations of PF-06843195 for a defined period.
o Whole-cell lysates were prepared, and protein concentrations were normalized.

o Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

o The membrane was probed with primary antibodies specific for pAKT (T308) and total AKT
(as a loading control).

o Horseradish peroxidase-conjugated secondary antibodies were used for detection,
followed by visualization with an enhanced chemiluminescence reagent.

o Data Analysis: The intensity of the pAKT bands was quantified and normalized to the total
AKT bands. The percentage of inhibition was calculated relative to vehicle-treated cells, and
IC50 values were determined by non-linear regression analysis.

Visualizations
PI3K Signaling Pathway

The following diagram illustrates the canonical PISBK/AKT/mTOR signaling pathway, a critical
regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.
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Caption: Simplified PIBK/AKT/mTOR signaling pathway and the point of inhibition by PF-
06843195.

Experimental Workflow for Cellular Selectivity Assay

The following diagram outlines the workflow for determining the cellular selectivity of PF-
06843195 using engineered Ratl fibroblast cell lines.
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Caption: Workflow for determining the cellular IC50 of PF-06843195 against PI3K isoforms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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